tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyridine ring, and a boronate ester group. This compound is often used as an intermediate in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a boronic acid or boronic ester and the corresponding halogenated pyridine derivative. This step often employs palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Piperidine Ring Formation: The piperidine ring is usually synthesized separately and then coupled with the pyridine derivative. This can involve nucleophilic substitution reactions where a piperidine derivative reacts with a halogenated pyridine.
tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis. This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, converting it into a boronic acid.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it into a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Boronic acids or boronic esters.
Reduction: Reduced pyridine derivatives or fully saturated piperidine derivatives.
Substitution: Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology and Medicine
In biological and medicinal research, derivatives of this compound are explored for their potential as therapeutic agents. The piperidine and pyridine rings are common motifs in many pharmacologically active compounds, making this compound a valuable intermediate in drug discovery.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester group interacts with palladium catalysts to form new carbon-carbon bonds. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, which is determined by the structure of its piperidine and pyridine rings.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate apart is the presence of both a pyridine and a piperidine ring, along with the boronate ester group. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a highly versatile compound in both research and industrial contexts.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-12-10-15(11-13-24)17-9-8-16(14-23-17)22-27-20(4,5)21(6,7)28-22/h8-9,14-15H,10-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOJAAGSLUISIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.